molecular formula C6H11N B7893297 Cyclohex-3-enylamine

Cyclohex-3-enylamine

Cat. No.: B7893297
M. Wt: 97.16 g/mol
InChI Key: UUSODXRMARGLBX-UHFFFAOYSA-N
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Description

Cyclohex-3-enylamine is an organic compound with the molecular formula C6H11N It is a derivative of cyclohexene, where an amino group is attached to the third carbon of the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohex-3-enylamine can be synthesized through several methods. One common approach involves the reduction of cyclohex-3-enone using ammonia or an amine source under hydrogenation conditions. Another method includes the reaction of cyclohex-3-enone with hydroxylamine to form an oxime, followed by reduction to yield this compound .

Industrial Production Methods

In industrial settings, this compound is typically produced through catalytic hydrogenation of cyclohex-3-enone in the presence of ammonia. This method is favored due to its efficiency and scalability, allowing for large-scale production of the compound .

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-enylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohex-3-enone.

    Reduction: It can be reduced to cyclohexylamine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Halogenating agents like thionyl chloride can be used to substitute the amino group with a halogen.

Major Products Formed

    Oxidation: Cyclohex-3-enone

    Reduction: Cyclohexylamine

    Substitution: Halogenated cyclohexenes

Scientific Research Applications

Cyclohex-3-enylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohex-3-enylamine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexylamine
  • Cyclohex-2-enylamine
  • Cyclohex-4-enylamine

Uniqueness

Cyclohex-3-enylamine is unique due to the position of the amino group on the third carbon of the cyclohexene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

cyclohex-3-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c7-6-4-2-1-3-5-6/h1-2,6H,3-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSODXRMARGLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohex-3-enylamine
Reactant of Route 2
Cyclohex-3-enylamine
Reactant of Route 3
Cyclohex-3-enylamine
Reactant of Route 4
Cyclohex-3-enylamine
Reactant of Route 5
Cyclohex-3-enylamine
Reactant of Route 6
Cyclohex-3-enylamine

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